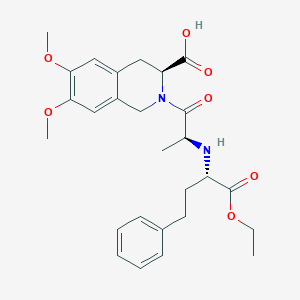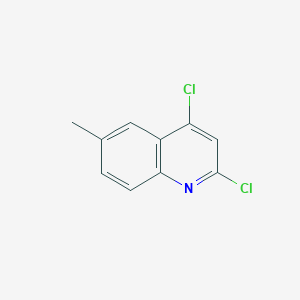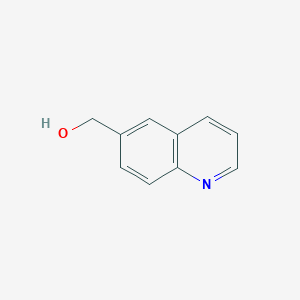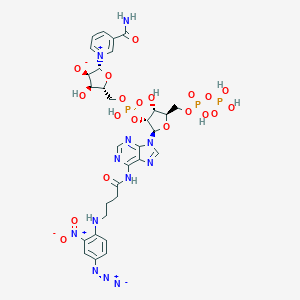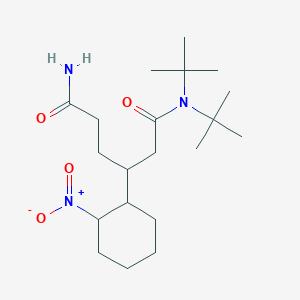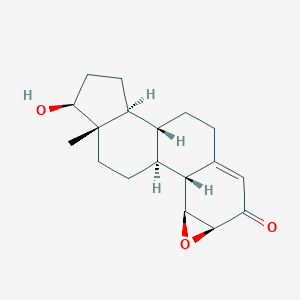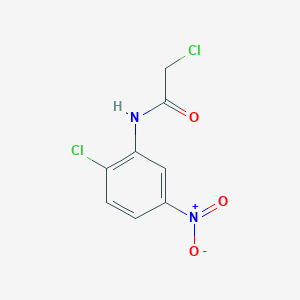
D-Glycero-D-gulo-heptono-1,4-lactone
Übersicht
Beschreibung
D-Glycero-D-gulo-heptono-1,4-lactone (DGGL) is a naturally occurring cyclic lactone that is found in a variety of food sources and is a common ingredient in many cosmetics and pharmaceuticals. DGGL has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-oxidative, and anti-cancer properties. DGGL is also known as 1,4-dihydroxy-2-butanone, and has a molecular formula of C4H8O3. DGGL is a small molecule that is soluble in water, and has been found to be relatively stable in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis of Aldonamides
D-Glucoheptono-1,4-lactone: is utilized in the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides . These compounds are significant due to their potential use as intermediates in the production of various pharmaceuticals.
Antitumor Compound Synthesis
This compound serves as a precursor in the synthesis of Howiinol A , an antitumor compound . The analogs of Howiinol A, which may have similar or enhanced biological activities, can also be synthesized from D-Glucoheptono-1,4-lactone .
Polymer Synthesis
D-Glucoheptono-1,4-lactone: is a valuable monomer for polyester synthesis due to its biodegradability and mechanical properties . It’s used in creating polymers that have applications in medical devices, such as resorbable surgical threads and tissue scaffolds.
Controlled Drug-Release Systems
The lactone can be used to develop controlled drug-release systems . These systems are designed to release a drug at a predetermined rate, ensuring consistent therapeutic levels over a specified period.
Biomedical Implants
Due to its biocompatibility and degradability, D-Glucoheptono-1,4-lactone -based polymers are used in the manufacturing of biomedical implants . These implants can be designed to degrade over time, reducing the need for surgical removal.
Tissue Engineering
In tissue engineering, the lactone is used to create scaffolds that support the growth and proliferation of cells . These scaffolds provide a structure that mimics the extracellular matrix, aiding in tissue regeneration.
Drug Production
The compound’s derivatives are used in the production of drugs . By modifying the lactone, chemists can create new molecules with potential therapeutic effects.
Eco-Friendly Solvent Replacement
D-Glucoheptono-1,4-lactone: is explored as a replacement for toxic solvents in various chemical reactions . This application is particularly important in green chemistry, where the focus is on reducing environmental impact.
Wirkmechanismus
Target of Action
D-Glucoheptono-1,4-lactone, also known as D-Glycero-D-gulo-heptono-1,4-lactone or Heptono-1,4-lactone, is primarily used in the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides . These compounds are the primary targets of D-Glucoheptono-1,4-lactone.
Mode of Action
The compound interacts with its targets through a reaction with long-chain N-alkyl-N-(2-hydroxyethyl)amines . This interaction results in the formation of N-alkyl-N-(2-hydroxyethyl)aldonamides (alkyl: n-C6H13, n-C8H17, n-C10H21, n-C12H25, and n-C14H29) .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of howiinol a and its analogs . Howiinol A is an active antitumor constituent from the root and stem bark of Goniothamus howii (Annonaceae) .
Pharmacokinetics
The compound’s molecular weight (20817) and its solubility in water suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of D-Glucoheptono-1,4-lactone’s action are largely dependent on the specific targets it interacts with. For instance, in the case of Howiinol A synthesis, the compound contributes to the antitumor activity of the final product .
Action Environment
The action, efficacy, and stability of D-Glucoheptono-1,4-lactone can be influenced by various environmental factors. For instance, the compound’s reactivity with N-alkyl-N-(2-hydroxyethyl)amines may be affected by factors such as pH, temperature, and the presence of other reactants .
Eigenschaften
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCRCODGMFTFY-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018985 | |
| Record name | Heptono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glycero-D-gulo-heptono-1,4-lactone | |
CAS RN |
89-67-8 | |
| Record name | D-glycero-D-gulo-Heptonic acid, γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptono-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glycero-D-gulo-heptono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-HEPTONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCV668569W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of D-glycero-D-gulo-heptono-1,4-lactone?
A1: The molecular formula of D-glycero-D-gulo-heptono-1,4-lactone is C7H12O7, and its molecular weight is 208.17 g/mol. []
Q2: Are there any notable spectroscopic data available for this compound?
A2: Yes, 1H NMR spectroscopy has been particularly useful in determining the relative configuration of related compounds, specifically the C-4/C-5 stereochemistry in 2,3-unsaturated heptono-1,4-lactones. []
Q3: How is D-glycero-D-gulo-heptono-1,4-lactone used in organic synthesis?
A3: This compound serves as a valuable starting material for synthesizing various compounds, including:
- Deoxythiosugar Derivatives: Researchers have employed D-glucoheptono-1,4-lactone to create thiosugar derivatives mimicking furanose, pyranose, and septanose structures. This synthesis utilizes reactions like nucleophilic displacement, Michael addition, and epoxide ring opening. []
- Homonojirimycin Stereoisomers: D-glucoheptonolactone can be used to synthesize various homonojirimycin analogues, valuable tools for studying glycosidase inhibition profiles. []
- C-Glycosides of Glucofuranose: This lactone provides a practical pathway to synthesize epimeric C-glycosides of glucofuranose. []
- Polypropionate Fragments: D-glycero-D-gulo-heptono-1,4-lactone acts as a precursor for highly functionalized cyclopentanes, which are then used to synthesize polypropionate fragments containing tertiary-alcohol moieties. []
- Enantiopure (2R,4S)-4-Hydroxypipecolic Acid: This compound is a key intermediate in the synthesis of (2R,4S)-4-hydroxypipecolic acid, a valuable building block for various pharmaceuticals. [, ]
Q4: Can you provide an example of a stereoselective synthesis utilizing this compound?
A4: In the synthesis of polypropionate fragments, D-glycero-D-gulo-heptono-1,4-lactone derivatives are reacted with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. This reaction demonstrates high exo-face selectivity for the bicyclic ketones, highlighting the potential for stereochemical control using this lactone. []
Q5: Does D-glycero-D-gulo-heptono-1,4-lactone exhibit any biological activity?
A5: While D-glycero-D-gulo-heptono-1,4-lactone itself might not be the biologically active compound, its derivatives have shown promising activities:
- Glycosidase Inhibition: Derivatives of this lactone have been investigated for their ability to inhibit human liver glycosidases, with potential applications in treating diseases like Gaucher disease. [, ]
- Protein Kinase C Ligands: Conformationally constrained analogues of diacylglycerol, synthesized using a D-glycero-D-gulo-heptono-1,4-lactone template, have demonstrated potent and stereospecific binding to protein kinase C alpha (PK-Cα). These analogues act as potent agonists, stimulating phosphorylation and potentially impacting cellular signaling pathways. [, ]
Q6: Are there any drug delivery systems utilizing D-glycero-D-gulo-heptono-1,4-lactone?
A6: Yes, researchers have explored using this compound to modify poly(amidoamine) (PAMAM) dendrimers for drug delivery applications:
- α-Mangostin and Vadimezan Delivery: Conjugating α-mangostin and vadimezan to glucoheptoamidated and biotinylated PAMAM G3 dendrimers, using D-glucoheptono-1,4-lactone for modification, has shown promise in enhancing the anticancer and anti-nematode activities of these drugs. [, ]
- Cytisine Delivery: Glucoheptoamidation of PAMAM dendrimers, achieved through stepwise primary amine group amidation with D-glucoheptono-1,4-lactone, allows for controlled modification of the dendrimer's physicochemical properties. This modification enables efficient intracellular delivery of cytisine, a rigid and hydrophobic alkaloid, with potential applications in anticancer therapies. []
Q7: How does D-glycero-D-gulo-heptono-1,4-lactone react with chromium (VI)?
A7: The reaction between D-glycero-D-gulo-heptono-1,4-lactone and chromium (VI) is a redox process, yielding D-gluconic acid, formic acid, and chromium (III) as final products. This reaction involves the formation of chromium (IV) and chromium (V) intermediates, with kinetic studies suggesting a complex mechanism involving both Cr(VI) → Cr(IV) → Cr(II) and Cr(VI) → Cr(IV) → Cr(III) pathways. []
Q8: What is known about the surface activity of D-glycero-D-gulo-heptono-1,4-lactone derivatives?
A8: Several studies have explored the surface activity of N-alkyl-N-(2-hydroxyethyl)aldonamides derived from D-glucoheptono-1,4-lactone. These studies have revealed the impact of structural modifications on adsorption behavior at the air/water interface, offering insights into the relationship between molecular structure and surface activity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





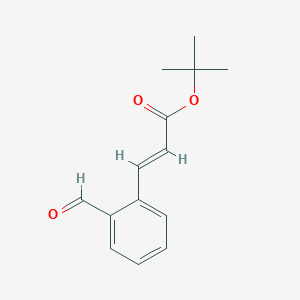
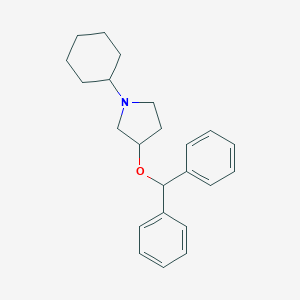
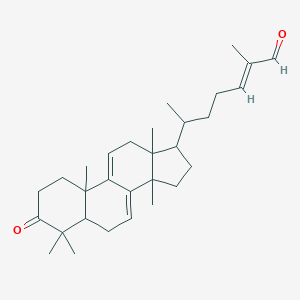
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
